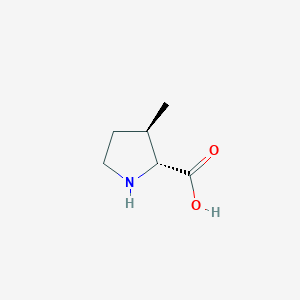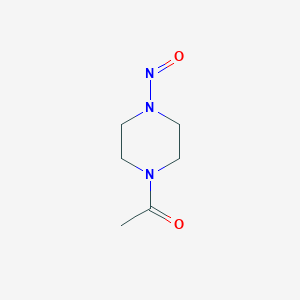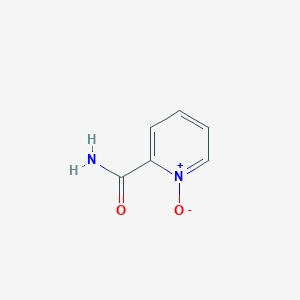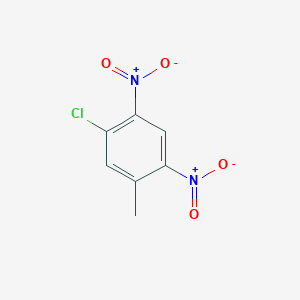
4-Oxo-3-phenethyl-2-phenylimino-1,3-thiazinane-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxo-3-phenethyl-2-phenylimino-1,3-thiazinane-6-carboxylic acid, also known as PTZ-343, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PTZ-343 belongs to the thiazine class of compounds and is known to possess unique biochemical and physiological properties that make it a promising candidate for various research studies.
Mecanismo De Acción
4-Oxo-3-phenethyl-2-phenylimino-1,3-thiazinane-6-carboxylic acid exerts its effects by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 4-Oxo-3-phenethyl-2-phenylimino-1,3-thiazinane-6-carboxylic acid has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Efectos Bioquímicos Y Fisiológicos
4-Oxo-3-phenethyl-2-phenylimino-1,3-thiazinane-6-carboxylic acid has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 4-Oxo-3-phenethyl-2-phenylimino-1,3-thiazinane-6-carboxylic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, the compound has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-Oxo-3-phenethyl-2-phenylimino-1,3-thiazinane-6-carboxylic acid is its versatility in laboratory experiments. The compound can be used in a range of studies, including those focused on inflammation, cancer, and neurodegenerative diseases. However, one limitation of 4-Oxo-3-phenethyl-2-phenylimino-1,3-thiazinane-6-carboxylic acid is its relatively low solubility in water, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving 4-Oxo-3-phenethyl-2-phenylimino-1,3-thiazinane-6-carboxylic acid. One area of interest is the compound's potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to better understand the compound's mechanism of action and its potential use in treating various diseases. Finally, the development of more effective methods for synthesizing 4-Oxo-3-phenethyl-2-phenylimino-1,3-thiazinane-6-carboxylic acid could help to facilitate its use in future research studies.
Métodos De Síntesis
The synthesis of 4-Oxo-3-phenethyl-2-phenylimino-1,3-thiazinane-6-carboxylic acid involves the reaction of 2-phenylimino-thiazolidin-4-one with 3-phenethyl-2-bromoacetic acid followed by the addition of potassium carbonate. The resulting compound is then subjected to acid hydrolysis to yield 4-Oxo-3-phenethyl-2-phenylimino-1,3-thiazinane-6-carboxylic acid. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
4-Oxo-3-phenethyl-2-phenylimino-1,3-thiazinane-6-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
5933-05-1 |
|---|---|
Nombre del producto |
4-Oxo-3-phenethyl-2-phenylimino-1,3-thiazinane-6-carboxylic acid |
Fórmula molecular |
C19H18N2O3S |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
4-oxo-3-(2-phenylethyl)-2-phenylimino-1,3-thiazinane-6-carboxylic acid |
InChI |
InChI=1S/C19H18N2O3S/c22-17-13-16(18(23)24)25-19(20-15-9-5-2-6-10-15)21(17)12-11-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,23,24) |
Clave InChI |
YBPTXUXIDZGPEX-UHFFFAOYSA-N |
SMILES |
C1C(SC(=NC2=CC=CC=C2)N(C1=O)CCC3=CC=CC=C3)C(=O)O |
SMILES canónico |
C1C(SC(=NC2=CC=CC=C2)N(C1=O)CCC3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Nitroso-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine](/img/structure/B186367.png)
![2-[4-(3-Piperidin-1-ylsulfonylpyridin-4-yl)piperazin-1-yl]ethanol](/img/structure/B186368.png)
![3-morpholin-4-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B186369.png)



![6-[3-(Trifluoromethyl)anilino]pyridine-3-sulfonamide](/img/structure/B186374.png)




